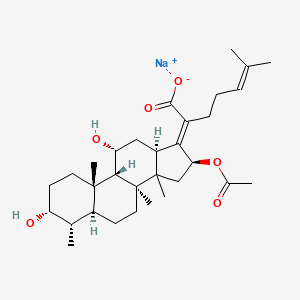

Fusidic acid sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Corynebacterium species . Fusidic acid sodium is effective against methicillin-resistant Staphylococcus aureus (MRSA) and is often used in topical formulations like creams and ointments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fusidic acid sodium can be synthesized by reacting fusidic acid with sodium hydroxide. The process involves dissolving fusidic acid in a low alcohol solution to obtain a sodium fusidate solution. Ethyl acetate is then added to crystallize the sodium fusidate, which is collected as a solid phase and dried to obtain sodium fusidate crystals .

Industrial Production Methods: Industrial preparation of this compound typically involves multiple organic solvents for crystallization treatment. A common method includes preparing a sodium fusidate solution using an acetone-water solution as a solvent, followed by heating and adding acetone while stirring. The solution is then allowed to crystallize, and the resulting crystals are separated, leached with acetone, and dried .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fusidinsäure-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fusidinsäure kann oxidiert werden, um Dicarbonsäureester/Säure und Hydroxyfusidinsäure zu bilden.

Reduktion: Reduktionsreaktionen können Derivate wie 3-Ketofusidinsäure ergeben.

Substitution: Substitutionsreaktionen können auftreten und zur Bildung von Glucuronidfusidinsäure und Glykolmetaboliten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Glucuronidierungsreaktionen beinhalten oft Glucuronsäurederivate.

Hauptprodukte:

Oxidation: Dicarbonsäureester/Säure, Hydroxyfusidinsäure.

Reduktion: 3-Ketofusidinsäure.

Substitution: Glucuronidfusidinsäure, Glykolmetaboliten.

Wissenschaftliche Forschungsanwendungen

Fusidinsäure-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Steroidantibiotika und deren chemischen Eigenschaften verwendet.

Medizin: Wird zur Behandlung von Hautinfektionen, Osteomyelitis und anderen bakteriellen Infektionen eingesetzt.

Industrie: Wird in topische Formulierungen wie Cremes und Salben zur Behandlung von Hautinfektionen integriert.

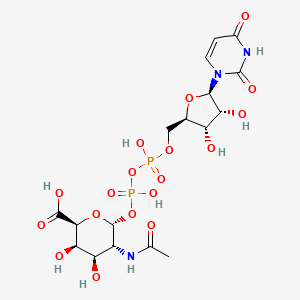

5. Wirkmechanismus

Fusidinsäure-Natrium übt seine antibakteriellen Wirkungen aus, indem es die bakterielle Proteinsynthese hemmt. Es verhindert speziell die Translokation des Elongationsfaktors G (EF-G) vom Ribosom, wodurch die Synthese von Proteinen gestoppt wird, die für das bakterielle Wachstum unerlässlich sind . Dieser Mechanismus macht Fusidinsäure-Natrium wirksam gegen Bakterien, die gegen andere Antibiotika Resistenzen entwickelt haben .

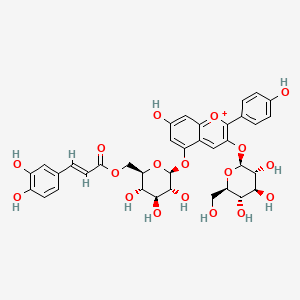

Ähnliche Verbindungen:

Erythromycin: Ein weiteres Antibiotikum, das die bakterielle Proteinsynthese hemmt, jedoch über einen anderen Mechanismus.

Clindamycin: Ähnlich wie Fusidinsäure-Natrium in seiner Wirksamkeit gegen grampositive Bakterien, hat aber eine andere chemische Struktur und einen anderen Wirkmechanismus.

Vancomycin: Wird zur Behandlung von MRSA-Infektionen eingesetzt, wirkt aber durch Hemmung der Zellwandsynthese anstatt der Proteinsynthese.

Einzigartigkeit: Fusidinsäure-Natrium ist einzigartig in seiner Fähigkeit, die bakterielle Proteinsynthese zu hemmen, indem es den Elongationsfaktor G angreift, ein Mechanismus, der von vielen anderen Antibiotika nicht geteilt wird . Dieser einzigartige Wirkmechanismus, kombiniert mit seiner Wirksamkeit gegen MRSA, macht es zu einem wertvollen Antibiotikum bei der Behandlung von resistenten bakteriellen Infektionen .

Wirkmechanismus

Fusidic acid sodium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically prevents the translocation of elongation factor G (EF-G) from the ribosome, thereby halting the synthesis of proteins essential for bacterial growth . This mechanism makes this compound effective against bacteria that have developed resistance to other antibiotics .

Vergleich Mit ähnlichen Verbindungen

Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but through a different mechanism.

Clindamycin: Similar to fusidic acid sodium in its effectiveness against Gram-positive bacteria but has a different chemical structure and mechanism of action.

Vancomycin: Used to treat MRSA infections but works by inhibiting cell wall synthesis rather than protein synthesis.

Uniqueness: this compound is unique in its ability to inhibit bacterial protein synthesis by targeting elongation factor G, a mechanism not shared by many other antibiotics . This unique mode of action, combined with its effectiveness against MRSA, makes it a valuable antibiotic in the treatment of resistant bacterial infections .

Eigenschaften

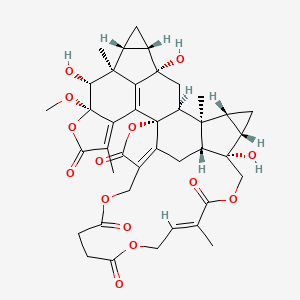

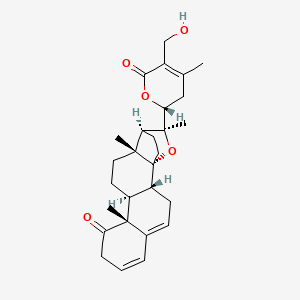

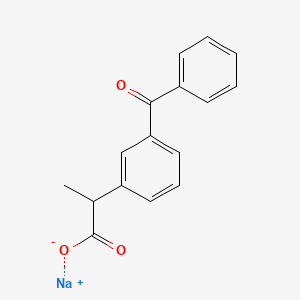

Molekularformel |

C31H47NaO6 |

|---|---|

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

InChI-Schlüssel |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Kanonische SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Synonyme |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

Herkunft des Produkts |

United States |

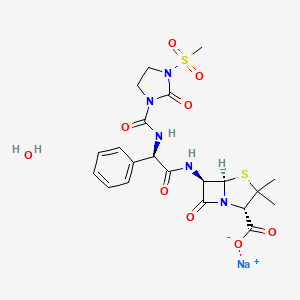

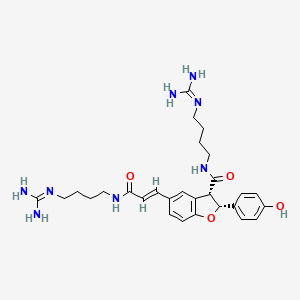

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)

![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)